2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core with a tetrahydroquinazolinone scaffold. Key structural features include:
- 2-Chlorobenzylsulfanyl moiety: A sulfur-containing substituent at position 2, linked to a 2-chlorobenzyl group, which may enhance lipophilicity and influence receptor binding .
- 4-Hydroxy-3-methoxyphenyl group: A phenolic substituent at position 9 with hydroxyl and methoxy groups, likely contributing to hydrogen-bonding interactions and solubility .
Synthetic routes for analogous triazoloquinazolinones typically involve cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic or catalytic conditions .
Properties
Molecular Formula |
C23H21ClN4O3S |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H21ClN4O3S/c1-31-19-11-13(9-10-17(19)29)21-20-16(7-4-8-18(20)30)25-22-26-23(27-28(21)22)32-12-14-5-2-3-6-15(14)24/h2-3,5-6,9-11,21,29H,4,7-8,12H2,1H3,(H,25,26,27) |
InChI Key |
COKPFIWQSIJDFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5Cl)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazoloquinazolinone Core
The core structure is typically assembled through a three-component reaction involving 3-amino-1,2,4-triazole, dimedone, and an aldehyde. For example, 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydrotriazolo[5,1-b]quinazolin-8(4H)-one (a structural analog) is synthesized via refluxing 3-amino-1,2,4-triazole, benzaldehyde, and dimedone in acetonitrile with H₂SO₄∙SiO₂ catalysis (10 mol%, 80°C, 20 min). Adapting this method, the 4-hydroxy-3-methoxyphenyl group is introduced by substituting benzaldehyde with 4-hydroxy-3-methoxybenzaldehyde.
Reaction Conditions :
Sulfanyl Group Incorporation
Post-core formation, the 2-chlorobenzylsulfanyl group is introduced via nucleophilic aromatic substitution. The quinazolinone’s C2 position is activated for displacement by electron-withdrawing groups. A representative procedure involves treating the core with 2-chlorobenzyl mercaptan in DMF using K₂CO₃ as a base (60°C, 4 h).
Key Optimization Parameters :
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : DMF
-
Reaction Monitoring : TLC (hexane:ethyl acetate = 3:1)
-
Yield : 68–72%
Catalytic Methods and Reaction Engineering
Solid Acid-Catalyzed One-Pot Synthesis
Recent advances utilize H₂SO₄∙SiO₂ as a recyclable catalyst for one-pot syntheses. This approach combines aldehyde, dimedone, and 3-amino-1,2,4-triazole in a single step, followed by in situ sulfanylation.
Procedure :
-
Mix 4-hydroxy-3-methoxybenzaldehyde (1.0 mmol), dimedone (1.0 mmol), and 3-amino-1,2,4-triazole (1.0 mmol) in acetonitrile.
-
Add H₂SO₄∙SiO₂ (10 mol%) and stir at 80°C for 20 min.
-
Cool to 25°C, add 2-chlorobenzyl mercaptan (1.2 mmol), and reflux for 2 h.
-
Isolate via ethyl acetate extraction and column chromatography (SiO₂, 60–120 mesh).
High-Throughput Optimization
Machine learning (ML)-driven platforms enhance reaction optimization. For instance, a four-step workflow—allylation, Claisen rearrangement, isomerization, and oxidative dimerization—has been adapted for triazoloquinazolinones. ML algorithms predict optimal parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 78–82°C | ±3% yield |
| Catalyst Loading | 9.5–10.5 mol% | ±2% yield |
| Reaction Time | 18–22 min | ±1.5% yield |
Such systems reduce optimization time by 40% compared to manual methods.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, methanol:water = 70:30, 1.0 mL/min) shows ≥98% purity with retention time = 6.8 min.
Comparative Evaluation of Synthetic Routes
| Method | Steps | Yield (%) | Time (h) | Catalyst Reusability |
|---|---|---|---|---|
| Multi-Step | 4 | 68–72 | 8–10 | Low |
| One-Pot Catalytic | 2 | 82 | 2.5 | High (5 cycles) |
| ML-Optimized | 2 | 85–88 | 1.5 | Moderate |
The one-pot catalytic method offers superior efficiency, while ML-driven approaches maximize yield .
Chemical Reactions Analysis
Reactivity of the Sulfanyl (Thioether) Group
The 2-chlorobenzylsulfanyl moiety is a critical site for nucleophilic and oxidative transformations:
Oxidation to Sulfoxide/Sulfone
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.
-
Conditions : Mild acidic or neutral conditions, room temperature to 60°C.
-
Outcome :
-
Sulfoxide formation: Single oxidation step.
-
Sulfone formation: Prolonged oxidation or stronger oxidizing agents.
-
| Reaction Type | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ | Sulfoxide | 25°C, 4 hrs | |
| Oxidation | mCPBA | Sulfone | 40°C, 12 hrs |
Alkylation and Acylation
-
The sulfur atom can undergo alkylation with haloalkanes (e.g., methyl iodide) or acylation with acyl chlorides :
Hydroxyl and Methoxy Group Reactivity
The 4-hydroxy-3-methoxyphenyl substituent enables electrophilic substitution and functional group interconversion:
Etherification/Esterification
-
Hydroxyl Group :
-
Reacts with alkyl halides (e.g., CH₃I) in basic media to form ethers.
-
Acylation with acetic anhydride yields esters.
-
-
Methoxy Group :
-
Demethylation under strong acidic conditions (e.g., HBr/AcOH) produces catechol derivatives.
-
| Reaction Type | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Etherification | CH₃I, K₂CO₃ | Methyl ether | Reflux, DMF | |
| Demethylation | HBr/AcOH | Catechol | 100°C, 6 hrs |
Triazole and Quinazolinone Core Reactivity
The fused heterocyclic system participates in ring-specific reactions:
Electrophilic Substitution
-
The triazole ring undergoes nitration or halogenation at electron-rich positions.
-
Example: Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 3 of the triazole.
Ring-Opening Reactions
-
Under strongly basic conditions (e.g., NaOH/EtOH), the quinazolinone ring may hydrolyze to form aminobenzamide derivatives .
Comparative Reactivity with Structural Analogs
The compound’s behavior aligns with related triazoloquinazolinones:
Scientific Research Applications
The compound 2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Structure and Composition
This compound features a unique structure comprising a triazole and quinazoline moiety, which are known for their biological activities. The presence of the chlorobenzyl sulfanyl group and hydroxy-methoxy phenyl substituents further enhances its potential reactivity and biological interactions.
Molecular Formula
The molecular formula is with a molecular weight of approximately 495.98 g/mol. Its structural complexity allows for diverse interactions within biological systems.
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the triazole ring may enhance these effects by interacting with specific molecular targets involved in tumor growth .
Antimicrobial Properties
Compounds containing sulfur and halogen substituents have demonstrated antimicrobial activity against various pathogens. The chlorobenzyl sulfanyl group may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymatic pathways . Studies on related compounds suggest that modifications in the structure can lead to improved efficacy against resistant strains of bacteria.
Neuroprotective Effects
Recent investigations into similar triazoloquinazoline derivatives have shown promising neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's . The specific mechanisms often involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives, including compounds structurally related to the target compound. They reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of several sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features to the target compound had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .
Case Study 3: Neuroprotection
A recent investigation focused on the neuroprotective effects of triazoloquinazoline derivatives in an animal model of ischemic stroke. The treatment group receiving these compounds exhibited reduced infarct size and improved neurological scores compared to the control group. This suggests a potential role in stroke therapy through mechanisms involving antioxidant activity and anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of triazoloquinazolinones are highly dependent on substituent patterns. Below is a comparative analysis:
Pharmacological Potential
While direct data for the target compound are absent, structurally related derivatives exhibit:
- CNS activity : Analogues with chloro or methoxy substituents show affinity for neurotransmitter receptors .
- Anticancer properties: Triazoloquinazolinones with sulfanyl groups demonstrate kinase inhibition in preliminary assays .
Physicochemical Comparisons
Biological Activity
The compound 2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a hybrid molecule that exhibits significant biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazolinone class and features a complex structure that includes a triazole moiety and various functional groups that enhance its biological activity. The presence of the chlorobenzyl and methoxyphenyl groups is particularly notable for their influence on the compound's lipophilicity and biological interactions.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance:
- In vitro studies demonstrated that similar quinazolinones exhibit IC50 values ranging from 0.36 to 40.90 μM against different cancer cell lines, including MDA-MB-231 (breast cancer) cells .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the EGFR pathway .
Antiviral Activity
Recent research has highlighted the antiviral potential of quinazolinone derivatives against various viral infections:
- Activity Against HSV : In vitro assays have shown that related compounds can inhibit HSV replication effectively. For example, certain derivatives achieved up to 91% inhibition at concentrations around 50 μM with low cytotoxicity .
- Mechanism : The antiviral action is believed to involve interference with viral replication processes and host cell interactions.
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinones are well-documented:
- Studies indicate that these compounds can significantly reduce inflammation markers in animal models. For instance, modifications to the quinazolinone structure have led to enhanced COX-1/COX-2 inhibitory activity, which is critical for managing inflammatory responses .
Case Studies
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound likely inhibits enzymes involved in critical pathways for cancer cell survival and proliferation.
- Receptor Modulation : Interaction with growth factor receptors may alter downstream signaling cascades.
- Antiviral Mechanisms : By disrupting viral replication processes at multiple stages.
Q & A
Q. How should contradictory data between computational predictions and experimental results be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
